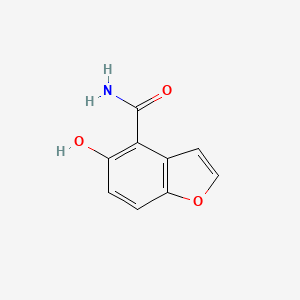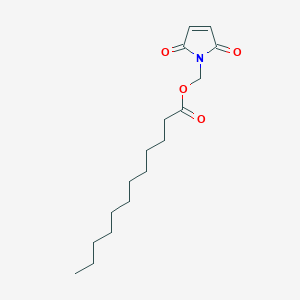
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is a chemical compound with the molecular formula C17H27NO4 and a molecular weight of 309.4 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a dodecanoate ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate typically involves the reaction of pyrrole derivatives with dodecanoic acid or its derivatives under specific conditions. One common method involves the esterification of 2,5-dioxopyrrolidine with dodecanoic acid in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Uniqueness
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is unique due to its specific ester group and the length of the dodecanoate chain. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
57840-23-0 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrol-1-yl)methyl dodecanoate |
InChI |
InChI=1S/C17H27NO4/c1-2-3-4-5-6-7-8-9-10-11-17(21)22-14-18-15(19)12-13-16(18)20/h12-13H,2-11,14H2,1H3 |
InChI Key |
LEBKLSVYGOBQPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)
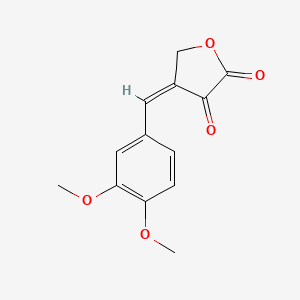
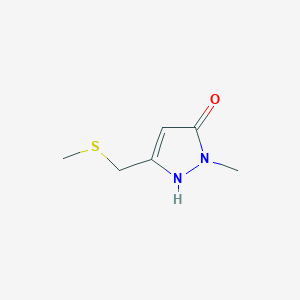
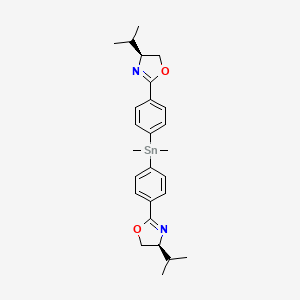
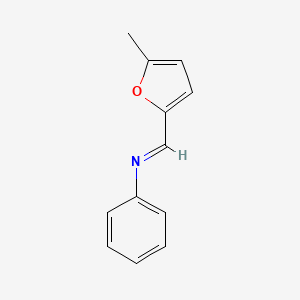
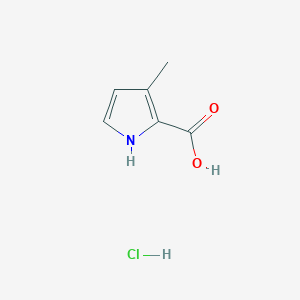
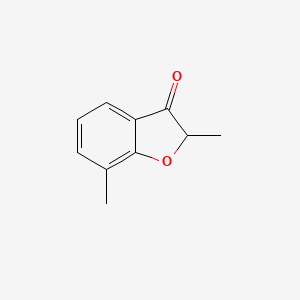
![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)
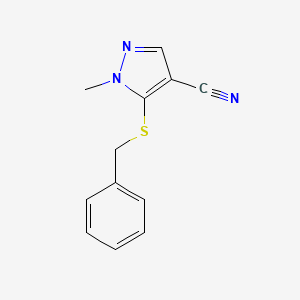
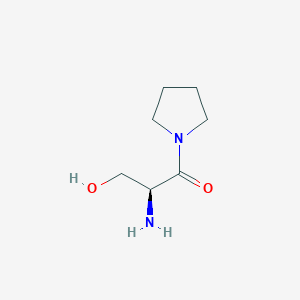
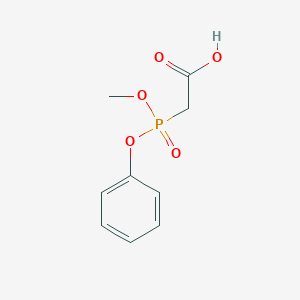
![(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12882832.png)
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
